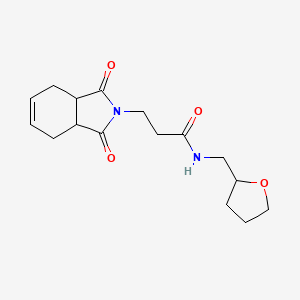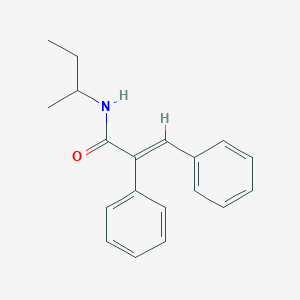
N-(2,3-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost. Diuron is a member of the urea family of herbicides, which work by inhibiting photosynthesis in plants.
Mechanism of Action
Diuron works by inhibiting photosynthesis in plants. Specifically, it inhibits the electron transport chain in photosystem II, which is essential for the production of ATP and NADPH. This results in a disruption of the normal photosynthetic process, leading to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a low toxicity to mammals and birds. However, it can have negative effects on aquatic organisms, such as fish and invertebrates, if it enters water bodies. This is because Diuron can persist in the environment and accumulate in the tissues of these organisms, leading to toxicity.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide in agriculture, and its efficacy and low cost make it an attractive option for researchers studying plant growth and development. However, its potential negative effects on aquatic organisms mean that caution should be taken when using Diuron in lab experiments that involve water.
Future Directions
1. Further research is needed to understand the long-term effects of Diuron on the environment and on human health.
2. Studies should be conducted to determine the optimal dosage and application methods for Diuron in agriculture to minimize its negative effects on the environment.
3. Research should be conducted to develop alternative herbicides that are more environmentally friendly and have fewer negative effects on aquatic organisms.
4. The mechanism of action of Diuron should be further studied to better understand how it inhibits photosynthesis in plants.
5. The potential use of Diuron in combination with other herbicides should be explored to improve its efficacy and reduce its negative effects on the environment.
Synthesis Methods
Diuron can be synthesized by reacting 2,3-dichloroaniline with methyl isocyanate and 2-pyridylamine. This reaction produces Diuron as a white crystalline solid, which is then purified and used as a herbicide.
Scientific Research Applications
Diuron has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling the growth of a wide range of weeds, including grasses and broadleaf weeds. Diuron is also used in non-agricultural applications, such as controlling the growth of algae in water bodies.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-5-6-11(16-7-8)18-13(19)17-10-4-2-3-9(14)12(10)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSSKCSQBLCOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(4aS,8aR)-6-[(cis-4-aminocyclohexyl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300017.png)
![3-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5300030.png)

![2-(1H-benzimidazol-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5300039.png)
![2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5300054.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B5300061.png)

![1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5300074.png)

![4-[(3-methylisoxazol-5-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300086.png)
![N-[2-(dimethylamino)-1-methyl-2-oxoethyl]-1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5300105.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300111.png)
![N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5300118.png)
![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-N-methyl-2-furamide dihydrochloride](/img/structure/B5300121.png)